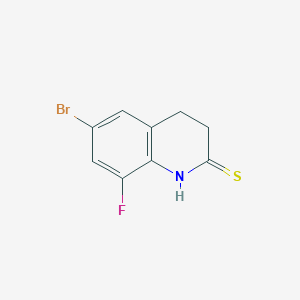
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 3 and 5 positions and a methoxycarbonyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid typically involves the esterification of 3,5-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but is optimized for higher yields and cost-effectiveness. The process involves the continuous esterification of terephthalic acid with methanol, catalyzed by sulfuric acid or other suitable catalysts . The reaction is conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl or methoxycarbonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
4-Methoxybenzoic acid: Lacks the methyl groups at the 3 and 5 positions, affecting its chemical properties and reactivity.
3,5-Dimethoxybenzoic acid: Contains methoxy groups instead of methyl groups, leading to different reactivity and applications.
Uniqueness
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both methyl and methoxycarbonyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
18958-19-5 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4-methoxycarbonyl-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(10(12)13)5-7(2)9(6)11(14)15-3/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
SXAZEUCRZLPRRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2',3'-Dihydrospiro[1,3-dioxolane-2,1'-inden]-4'-amine](/img/structure/B8450756.png)
![2-methylthieno[2,3-b]pyridin-4(7H)-one](/img/structure/B8450764.png)







